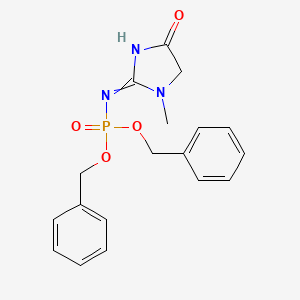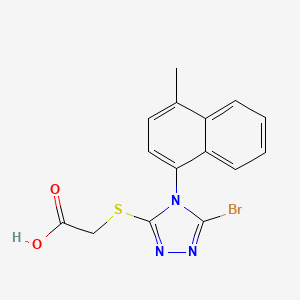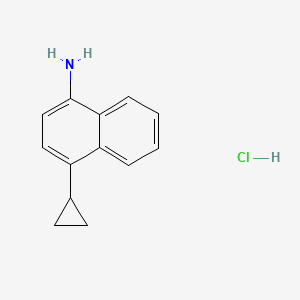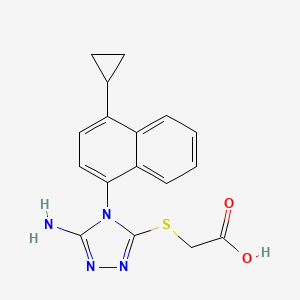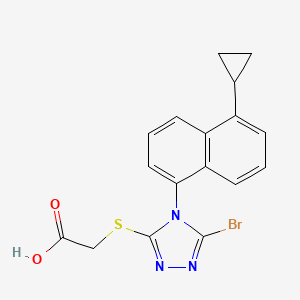
cis-Clomiphene Hydrochloride
Übersicht
Beschreibung
Cis-Clomiphene Hydrochloride is the cis isomer of Clomiphene . It is found to be antiestrogenic and a less potent inhibitor of LH secretion than the trans isomer . It is available for purchase as a high-quality reference standard for pharmaceutical testing .
Synthesis Analysis
An improved process for the preparation of the active pharmaceutical ingredient Clomiphene, particularly trans-Clomiphene, using acetic acid or trifluoroacetic acid is disclosed . Another method involves a one-pot synthesis of clomiphene (a mixture of the isomers cis-clomiphene and trans-clomiphene) utilizing a single solvent . The hydrolysis reaction of either cis or trans Clomiphene under acidic conditions has also been reported .
Molecular Structure Analysis
The molecular formula of this compound is C26H29Cl2NO . Its molecular weight is 442.42 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C26H29Cl2NO and a molecular weight of 442.42 .
Wissenschaftliche Forschungsanwendungen
Analytical Methods for cis-Clomiphene Hydrochloride
A method for extracting and quantitating clomiphene, including cis- and trans-isomers, from plasma was developed using chromatography and fluorescence detection. This technique marked a substantial improvement in sensitivity compared to UV detection, enabling the measurement of plasma clomiphene levels in patients receiving therapy (Harman, Blackman, & Phillipou, 1981).
Gonadotropic Activity in Chickens
Research on chickens revealed that clomiphene, comprising both cis- and trans-isomers, significantly increased comb size in immature pullets and testes weight in immature cockerels. This study indicated the necessity of the ovary for clomiphene's comb stimulating effect in pullets and demonstrated its capability to either stimulate or inhibit gonadotropic activity depending on the dosage (McGinnis & Wallace, 1973).
Estrogenic and Anti-Estrogenic Activity
A study investigating the androgenic, anti-androgenic, estrogenic, and anti-estrogenic activities of clomiphene, cisclomiphene, and transclomiphene in chickens found that clomiphene displayed estrogenic as well as anti-estrogenic activity, but no androgenic or anti-androgenic activity (McGinnis & Wallace, 1971).
Biochemical Effects on Uterine Tissue
Research on the in vivo effect of cis- or trans-clomiphene on uterine tissue metabolism showed that the cis-isomer had higher anti-oestrogenic effectiveness. Both isomers could mimic biochemical effects of natural oestrogens in the uterus, such as stimulating protein- and RNA-synthesizing activity, although these alterations appeared later compared to 17β-oestradiol (Schulz, August, Gasde, & Kramer, 1972).
Protein Binding Studies
High-performance affinity chromatography was used to examine the binding between clomiphene and human serum albumin (HSA), finding that both cis- and trans-clomiphene have 1:1 interactions at a common binding region on HSA. This study provided insights into the solubility and binding characteristics of clomiphene isomers (Hage & Sengupta, 1998).
Wirkmechanismus
Target of Action
cis-Clomiphene Hydrochloride, also known as zuclomiphene, is a non-steroidal ovulatory stimulant that acts as a selective estrogen receptor modulator (SERM) . It primarily targets estrogen-receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix .
Mode of Action
This compound interacts with its targets by competing with estrogen for estrogen-receptor-binding sites and may delay replenishment of intracellular estrogen receptors . This interaction initiates a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture . The first endocrine event, in response to a course of clomiphene therapy, is an increase in the release of pituitary gonadotropins .
Biochemical Pathways
The increase in the release of pituitary gonadotropins initiates steroidogenesis and folliculogenesis, resulting in the growth of the ovarian follicle and an increase in the circulating level of estradiol . This process affects the hypothalamic-pituitary-ovarian axis and the hormonal feedback mechanisms, leading to the induction of ovulation .
Pharmacokinetics
This compound is orally administered and has a high bioavailability . It is metabolized in the liver by CYP2D6 with enterohepatic circulation . The active zuclomiphene isomer attains peak blood levels later than the inactive enclomiphene isomer and is eliminated much more slowly, with significant plasma concentrations still being detected up to 1 month after treatment .
Result of Action
The primary result of this compound’s action is the induction of ovulation, which can lead to multiple ovulations and hence increase the risk of conceiving twins . It is used mainly in female infertility due to anovulation (e.g., due to polycystic ovary syndrome) .
Zukünftige Richtungen
Currently, Clomiphene citrate, which includes cis-Clomiphene, is available as oral tablets, and the parenteral formulation does not exist . A study has prepared a clomiphene citrate-hydroxypropyl-β-cyclodextrin inclusion complex for its use in intravenous injection . This could be a potential future direction for cis-Clomiphene Hydrochloride.
Biochemische Analyse
Biochemical Properties
cis-Clomiphene Hydrochloride plays a significant role in biochemical reactions by interacting with estrogen receptors in various tissues. It binds to estrogen receptors in the hypothalamus, pituitary gland, ovary, endometrium, vagina, and cervix. This binding inhibits the negative feedback mechanism of estrogen on gonadotropin release, leading to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). These hormones are crucial for the stimulation of ovulation .
Cellular Effects
The effects of this compound on cells are profound, particularly in reproductive tissues. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In ovarian cells, this compound promotes follicular growth and maturation by increasing the levels of FSH and LH. It also affects the endometrial lining, preparing it for potential implantation. Additionally, this compound can impact non-reproductive tissues by altering estrogen receptor activity, which may influence cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to estrogen receptors, thereby blocking the binding of endogenous estrogens. This competitive inhibition prevents estrogen from exerting its usual effects on gene expression and cellular function. The compound’s anti-estrogenic activity in the hypothalamus leads to increased gonadotropin release, while its estrogenic activity in other tissues can promote or inhibit cell proliferation depending on the tissue type .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that this compound can maintain its efficacy in inducing ovulation over multiple cycles of treatment. Prolonged use may lead to desensitization of estrogen receptors, reducing its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low to moderate doses effectively induce ovulation without significant adverse effects. High doses can lead to toxic effects, including ovarian hyperstimulation and potential liver toxicity. Threshold effects have been observed, where doses below a certain level are ineffective, while doses above this threshold can achieve the desired therapeutic outcomes .
Metabolic Pathways
This compound is metabolized primarily in the liver through cytochrome P450 enzymes. The main metabolic pathways involve demethylation and hydroxylation, leading to the formation of active and inactive metabolites. These metabolites can further influence estrogen receptor activity and contribute to the overall pharmacological effects of the compound. The metabolic flux and levels of these metabolites can vary among individuals, affecting the efficacy and safety of the treatment .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to plasma proteins, facilitating its transport in the bloodstream. The compound is also taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can accumulate in specific tissues, particularly those with high estrogen receptor expression, such as the ovaries and endometrium .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with estrogen receptors to modulate gene expression. The compound may also be found in the cytoplasm, where it can influence other signaling pathways. Post-translational modifications and targeting signals can direct this compound to specific cellular compartments, enhancing its activity and function in those regions .
Eigenschaften
IUPAC Name |
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBZGZWPJGOGJF-OQKDUQJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747369 | |
| Record name | 2-{4-[(Z)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14158-66-8 | |
| Record name | Triethylamine, 2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy]-, hydrochloride, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14158-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{4-[(Z)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


